molecular formula C11H9F3O6S B3108246 2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE CAS No. 164014-40-8

2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE

Cat. No.: B3108246
CAS No.: 164014-40-8
M. Wt: 326.25 g/mol
InChI Key: WSWXKNDYQMEEKL-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE is a chemical compound with the molecular formula C11H9F3O6S and a molecular weight of 326.25 g/mol . It is known for its unique structure, which includes a benzodioxin ring and a trifluoromethanesulfonate group. This compound is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE typically involves the reaction of 2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxin derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group is known to be a good leaving group, facilitating various chemical reactions. The benzodioxin ring structure allows for interactions with different enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl methyl sulfonate
  • 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl ethyl sulfonate
  • 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl propyl sulfonate

Uniqueness

What sets 2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE apart from similar compounds is the presence of the trifluoromethanesulfonate group, which imparts unique chemical properties such as increased reactivity and stability under certain conditions . This makes it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

(2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O6S/c1-10(2)18-6-4-3-5-7(8(6)9(15)19-10)20-21(16,17)11(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWXKNDYQMEEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE
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2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE
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2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE
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2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE
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2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE
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2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE

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